molecular formula C15H12ClNO4 B12479144 2-Chloro-5-[(phenoxyacetyl)amino]benzoic acid

2-Chloro-5-[(phenoxyacetyl)amino]benzoic acid

Cat. No.: B12479144
M. Wt: 305.71 g/mol
InChI Key: ZDJAVXUGICXDAT-UHFFFAOYSA-N
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Description

2-chloro-5-(2-phenoxyacetamido)benzoic acid is an organic compound with the molecular formula C15H12ClNO4 It is a derivative of benzoic acid and contains both chloro and phenoxyacetamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-phenoxyacetamido)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-aminobenzoic acid to form 2-chloro-5-aminobenzoic acid. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-phenoxyacetamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-chloro-5-aminobenzoic acid and phenoxyacetic acid .

Scientific Research Applications

2-chloro-5-(2-phenoxyacetamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-phenoxyacetamido)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit TMEM206-mediated currents, which are involved in chloride ion transport across cell membranes. This inhibition can affect various physiological processes, including cell volume regulation and acid-induced cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(2-phenoxyacetamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit TMEM206-mediated currents sets it apart from other similar compounds .

Properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

2-chloro-5-[(2-phenoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-13-7-6-10(8-12(13)15(19)20)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20)

InChI Key

ZDJAVXUGICXDAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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